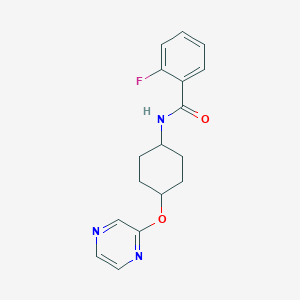

2-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

CAS No.: 2034255-16-6

Cat. No.: VC4977856

Molecular Formula: C17H18FN3O2

Molecular Weight: 315.348

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034255-16-6 |

|---|---|

| Molecular Formula | C17H18FN3O2 |

| Molecular Weight | 315.348 |

| IUPAC Name | 2-fluoro-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |

| Standard InChI | InChI=1S/C17H18FN3O2/c18-15-4-2-1-3-14(15)17(22)21-12-5-7-13(8-6-12)23-16-11-19-9-10-20-16/h1-4,9-13H,5-8H2,(H,21,22) |

| Standard InChI Key | ALFCTTKNSVMOQF-JOCQHMNTSA-N |

| SMILES | C1CC(CCC1NC(=O)C2=CC=CC=C2F)OC3=NC=CN=C3 |

Introduction

2-Fluoro-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a benzamide core linked to a cyclohexyl group and a pyrazin-2-yloxy moiety. This compound is of interest due to its potential biological activities and structural properties. Despite limited detailed research findings available in the public domain, this article aims to provide an overview of its characteristics and potential applications based on related compounds and general principles of organic chemistry.

Chemical Formula and Molecular Weight

While specific data for this compound is not readily available, related compounds typically have molecular weights in the range of 300 to 400 g/mol, depending on their exact structure.

Synthesis and Preparation

The synthesis of 2-fluoro-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide likely involves a multi-step process, including:

-

Preparation of the Cyclohexyl Intermediate: This involves creating the (1R,4R)-4-hydroxycyclohexyl intermediate, which can be achieved through asymmetric synthesis methods.

-

Coupling with Pyrazin-2-ol: The hydroxyl group on the cyclohexyl intermediate is then coupled with pyrazin-2-ol to form the pyrazin-2-yloxy moiety.

-

Formation of the Benzamide: The final step involves reacting the cyclohexyl-pyrazin-2-yloxy compound with a benzoyl chloride derivative to form the benzamide.

Potential Biological Activities

While specific biological activities of 2-fluoro-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide are not well-documented, compounds with similar structures often exhibit a range of biological properties, including:

-

Enzyme Inhibition: Benzamide derivatives can act as inhibitors for various enzymes.

-

Receptor Binding: The presence of a pyrazin-2-yloxy group may allow interaction with specific receptors.

Research Findings and Future Directions

Given the limited availability of specific research findings on 2-fluoro-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, future studies should focus on:

-

Biological Screening: Assessing its activity against a range of biological targets.

-

Structural Optimization: Modifying the compound to enhance its biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume